molecular formula C8H12O5 B1580918 Dimethyl 3-oxoadipate CAS No. 5457-44-3

Dimethyl 3-oxoadipate

Cat. No.: B1580918
CAS No.: 5457-44-3
M. Wt: 188.18 g/mol
InChI Key: CMGTZMRSJJKAPM-UHFFFAOYSA-N
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Description

Dimethyl 3-oxoadipate, also known as hexanedioic acid, 3-oxo-, dimethyl ester, is an organic compound with the molecular formula C8H12O5. It is a derivative of adipic acid and is characterized by the presence of two ester groups and a ketone group. This compound is of interest due to its applications in various fields, including organic synthesis and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 3-oxoadipate can be synthesized through the esterification of 3-oxoadipic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds .

Industrial Production Methods: In an industrial setting, this compound is produced by the catalytic oxidation of cyclohexanone followed by esterification. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3-oxoadipate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dimethyl 3-oxoadipate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the biosynthesis of certain metabolites.

    Medicine: Research explores its potential in drug development due to its structural similarity to biologically active compounds.

    Industry: It is used in the production of polymers and resins.

Mechanism of Action

The mechanism of action of dimethyl 3-oxoadipate involves its interaction with various molecular targets. In biological systems, it can be metabolized to form active intermediates that participate in metabolic pathways. The ester groups facilitate its transport across cell membranes, while the ketone group can undergo enzymatic transformations .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both ester and ketone functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its structure allows for a wide range of chemical transformations, making it a valuable intermediate in organic chemistry .

Properties

IUPAC Name

dimethyl 3-oxohexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-12-7(10)4-3-6(9)5-8(11)13-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGTZMRSJJKAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202993
Record name Dimethyl 3-oxoadipate
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5457-44-3
Record name Hexanedioic acid, 3-oxo-, 1,6-dimethyl ester
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Record name Dimethyl 3-oxoadipate
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Record name 5457-44-3
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Record name Dimethyl 3-oxoadipate
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Record name Dimethyl 3-oxoadipate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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